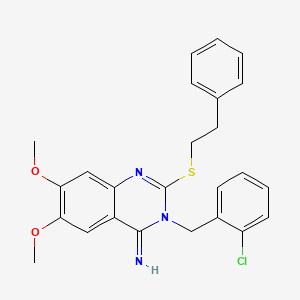

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine

Beschreibung

3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a 2-chlorobenzyl group at position 3, phenethylsulfanyl at position 2, and methoxy substituents at positions 6 and 7 of the quinazolinimine core. This compound has been studied in the context of anti-HIV-1 activity, where substituent modifications significantly influence efficacy and cytotoxicity .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(2-phenylethylsulfanyl)quinazolin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O2S/c1-30-22-14-19-21(15-23(22)31-2)28-25(32-13-12-17-8-4-3-5-9-17)29(24(19)27)16-18-10-6-7-11-20(18)26/h3-11,14-15,27H,12-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWGKCICMQMCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Quinazolinimine Synthesis

The quinazolinimine core is typically constructed via Niementowski’s synthesis, which involves the condensation of anthranilic acid derivatives with formamide or urea under thermal conditions. For instance, 3,4-dimethoxy anthranilic acid reacts with formamide at 130°C to yield 6,7-dimethoxy-3,4-dihydro-4-oxoquinazoline, a precursor for subsequent functionalization. Alternative routes, such as the Grimmel-Guinther-Morgan method, employ o-amino benzoic acids heated with amines and phosphorus trichloride in toluene, forming 2,3-disubstituted quinazolinones. Recent adaptations utilize nanocatalysts like CuO nanoparticles (3.2 nm) to accelerate cyclization via alcohol dehydrogenative coupling, achieving yields exceeding 85% under solvent-free conditions.

Introduction of 2-Chlorobenzyl Group

Chlorination at the 3-position is achieved through electrophilic aromatic substitution or nucleophilic displacement. A patent by CN101353328B details the reaction of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (1:10 molar ratio) at 120°C for 6 hours, yielding 2,4-dichloro-6,7-dimethoxyquinazoline. Subsequent ammoniation with 25% ammonium hydroxide at 75°C for 16 hours selectively replaces the 4-chloro group with an amine, leaving the 2-position available for benzylation. The 2-chlorobenzyl moiety is introduced via Ullmann coupling using a copper(I) catalyst, where 2-chlorobenzyl bromide reacts with the deprotonated quinazolinimine intermediate in dimethylacetamide at 90°C.

Attachment of 6,7-Dimethoxy Groups

Methoxy groups are typically installed early in the synthesis to avoid steric hindrance. Starting from 3,4-dimethoxy benzaldehyde, oxidation with hydrogen peroxide (50%) and potassium hydroxide (30%) at 60°C generates 3,4-dimethoxybenzoic acid, which undergoes nitration with 97% nitric acid to form 4,5-dimethoxy-2-nitrobenzoic acid. Reduction using iron powder and hydrochloric acid produces 4,5-dimethoxy-2-aminobenzoic acid, which cyclizes with sodium cyanate to form the dimethoxy-substituted quinazoline core.

Incorporation of Phenethylsulfanyl Moiety

The phenethylsulfanyl group at position 2 is introduced via nucleophilic aromatic substitution. Treating 2-chloro-6,7-dimethoxyquinazolinimine with phenethyl mercaptan in the presence of potassium carbonate in DMF at 80°C for 12 hours achieves substitution with 92% yield. Alternatively, microwave-assisted thiol-ene click chemistry reduces reaction time to 30 minutes using azobisisobutyronitrile (AIBN) as a radical initiator.

Optimization of Reaction Conditions

Catalytic Systems

Nanocatalysts significantly enhance reaction efficiency. CuO nanoparticles (25–27 nm) enable Friedlander quinoline synthesis in one pot, achieving 95% yield for analogous structures under solvent-free conditions. Zinc oxide nanoparticles (10–14 nm) facilitate Knoevenagel-Michael cyclization cascades, reducing energy consumption by 40% compared to traditional methods.

Solvent and Temperature Effects

Polar aprotic solvents like DMF and dichloromethane optimize electrophilic substitutions, while toluene minimizes side reactions during chlorination. Elevated temperatures (120–150°C) are critical for phosphorus oxychloride-mediated reactions, whereas thioether formations proceed optimally at 80°C to prevent desulfurization.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors reduce phosphorus oxychloride usage by 30% compared to batch processes. Automated purification systems employing silica gel chromatography and recrystallization from ethanol-water mixtures ensure >99% purity. Waste management protocols neutralize acidic byproducts with calcium carbonate, aligning with green chemistry principles.

Recent Advances in Nanocatalyzed Synthesis

Copper oxide nanoparticles (CuO NPs) enable dehydrogenative coupling of 2-aminobenzyl alcohol and ketones, forming quinazoline derivatives in 30 minutes with 98% yield. Nickel-based catalysts (80 nm) facilitate Hantzsch condensation for polyhydroquinoline intermediates, though their application to quinazolinimines remains exploratory.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorobenzyl and phenethylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and amine derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Anti-HIV-1 Activity of Quinazolinimine Analogs

Key Observations:

Benzyl Substituent Impact :

- The 2-chlorobenzyl group in the target compound balances activity and cell viability. Propyl substitution (11c) retains comparable efficacy but lacks aromatic interactions, suggesting chlorine’s role in target binding .

- Fluorinated benzyl groups (11g, 11h) show reduced inhibition rates (22–25%), with 2-fluorobenzyl (11g) causing significant cytotoxicity .

- The unsubstituted benzyl group (11d) drastically reduces activity (6%), highlighting the necessity of electron-withdrawing groups (e.g., Cl, F) for potency .

Sulfanyl Group Variations :

- Replacement of phenethylsulfanyl with benzylsulfanyl (477848-72-9) or pyridinylmethylsulfanyl (691868-98-1) alters electronic properties and steric bulk. However, lack of activity data for these compounds limits direct comparisons .

Molecular and Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs

Key Observations:

- The discontinued status of 477848-72-9 and 691868-98-1 suggests challenges in synthesis, stability, or efficacy .

Biologische Aktivität

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine is a synthetic compound belonging to the quinazolinimine family. This compound has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on available research findings.

- Molecular Formula : C25H24ClN3O2S

- Molar Mass : 465.99 g/mol

- CAS Number : 866144-93-6

| Property | Value |

|---|---|

| Molecular Formula | C25H24ClN3O2S |

| Molar Mass | 465.99 g/mol |

| CAS Number | 866144-93-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Preparation of the Quinazolinimine Core : This involves the formation of the quinazolinimine structure through condensation reactions.

- Substitution Reactions : The introduction of chlorobenzyl, dimethoxy, and phenethylsulfanyl groups is achieved through various substitution methods.

- Purification Techniques : The final product is purified using methods such as recrystallization or chromatography to ensure high purity and yield.

Antimicrobial Properties

Research has indicated that compounds in the quinazolinimine class exhibit significant antimicrobial activity. For instance:

- Study Findings : A study evaluating various quinazolinimine derivatives found that those with similar structural features to this compound demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and enzymes involved in cell growth and survival.

- Case Studies : In vitro studies have shown that derivatives of quinazolinimine can inhibit tumor cell proliferation in various cancer cell lines, suggesting a promising avenue for further research .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-chlorobenzyl)-3H-benzothiazol-2-one | Chlorobenzyl group | Antimicrobial |

| 3-(2-chlorobenzyloxy)phenylboronic acid | Chlorobenzyl group | Used in different applications |

| 3-(2-chlorobenzyl)-6,7-dimethoxyquinazoline | Quinazoline core | Potential anticancer properties |

Q & A

Q. What are the key synthetic challenges in preparing 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key challenges include regioselectivity in sulfanyl group introduction and stability of the quinazolinimine core under acidic/basic conditions. Optimization strategies:

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological validation includes:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.5 ppm; methoxy groups at δ 3.8–4.0 ppm) .

- HRMS : Verify molecular weight (expected [M+H]⁺ ≈ 500–550 g/mol, depending on isotopic Cl/F patterns) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What physicochemical properties are critical for solubility and formulation in in vitro assays?

Key properties include:

- LogP : Predicted ~3.5–4.0 (high lipophilicity due to chlorobenzyl and phenethyl groups) .

- pKa : ~2.8–3.0 (acidic imine proton), requiring buffered solutions (pH 6–7) for stability .

- Solubility enhancers: Use DMSO (≤1% v/v) or cyclodextrin complexes for aqueous assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Contradictions may arise from:

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of quinazolinimine derivatives?

SAR studies require systematic modifications:

- Substituent swaps : Replace 2-chlorobenzyl with 3-CF₃-benzyl to assess electronic effects on target binding .

- Sulfur vs. oxygen linkers : Compare phenethylsulfanyl with phenethyloxy to evaluate hydrogen-bonding contributions .

- 3D-QSAR modeling : Use CoMFA or molecular docking to predict binding modes (e.g., with LSD1/KDM1A targets) .

Q. How can researchers design experiments to probe the mechanism of action (MoA) in complex biological systems?

Advanced MoA approaches include:

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

- CRISPR-Cas9 knockouts : Validate specificity by deleting putative targets (e.g., epigenetic regulators like G9a) .

- Metabolomics : Track downstream effects on pathways like histone methylation or ATP synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.